

Bisindolylmaleimide I: A Technical Guide to its Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisindolylmaleimide I*
hydrochloride

Cat. No.: *B1667440*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide I (also known as GF109203X and Gö 6850) is a synthetic compound that has become an indispensable tool in cellular biology and pharmacology. Structurally similar to staurosporine, it was developed as a potent and highly selective inhibitor of Protein Kinase C (PKC) isozymes.[1][2][3] As a cell-permeable and reversible inhibitor, it acts as a competitive inhibitor at the ATP-binding site of its target kinases.[3][4] This guide provides an in-depth overview of the biological effects of Bisindolylmaleimide I, detailing its mechanism of action, quantitative inhibitory data, off-target effects, and the experimental protocols used for its characterization. Its utility as a chemical probe for dissecting PKC-dependent signal transduction pathways is well-established, though a comprehensive understanding of its broader kinase profile is crucial for the accurate interpretation of experimental outcomes.[1][4]

Mechanism of Action

The primary mechanism of action for Bisindolylmaleimide I is the competitive inhibition of the ATP-binding site on the catalytic domain of protein kinases, with a particular selectivity for Protein Kinase C (PKC) isozymes.[4] This prevents the phosphorylation of downstream protein substrates, thereby blocking the signaling cascades they regulate.[5] While highly selective compared to broader kinase inhibitors like staurosporine, it is not entirely specific to PKC.[1][3][6] Notably, it is also a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an effect that

may account for some of its observed biological activities, such as insulin-like effects on glycogen synthase.[7][8][9] Other identified off-targets include the p90 ribosomal S6 kinase (p90RSK).[4][10]

Quantitative Data: Inhibitory Profile and Cellular Effects

The potency and selectivity of Bisindolylmaleimide I have been quantified across various kinases and cellular systems. The following tables summarize these key quantitative metrics.

Table 1: Inhibitory Activity of Bisindolylmaleimide I against Protein Kinases

Target Kinase	IC50 Value (in vitro)	Comments	Source
PKC Isozymes			
PKC α (alpha)	20 nM	Highly potent inhibition of conventional PKC.	[1][8][9]
PKC β I (beta I)	17 nM	Highly potent inhibition of conventional PKC.	[1][8][9]
PKC β II (beta II)	16 nM	Highly potent inhibition of conventional PKC.	[1][8][9]
PKC γ (gamma)	20 nM	Highly potent inhibition of conventional PKC.	[1][8][9]
PKC δ (delta)	100-200 nM	Less potent against novel PKC isoforms.	[11]
PKC ϵ (epsilon)	100-200 nM	Less potent against novel PKC isoforms.	[11]
PKC ζ (zeta)	~6 μ M	Very weak inhibitor of atypical PKC isoforms.	[11]
Off-Target Kinases			
GSK-3 (in lysates)	360 nM	Potent off-target inhibition.	[7][12]
GSK-3 β (immunoprecipitated)	170 nM	Direct inhibition of the purified enzyme.	[7][12]
Protein Kinase A (PKA)	2 μ M	Significantly less potent than against PKC.	[2]

p90RSK	Potency comparable to PKC inhibition	Inhibition of RSK2 isoform confirmed.	[4] [10]
--------	--------------------------------------	---------------------------------------	--

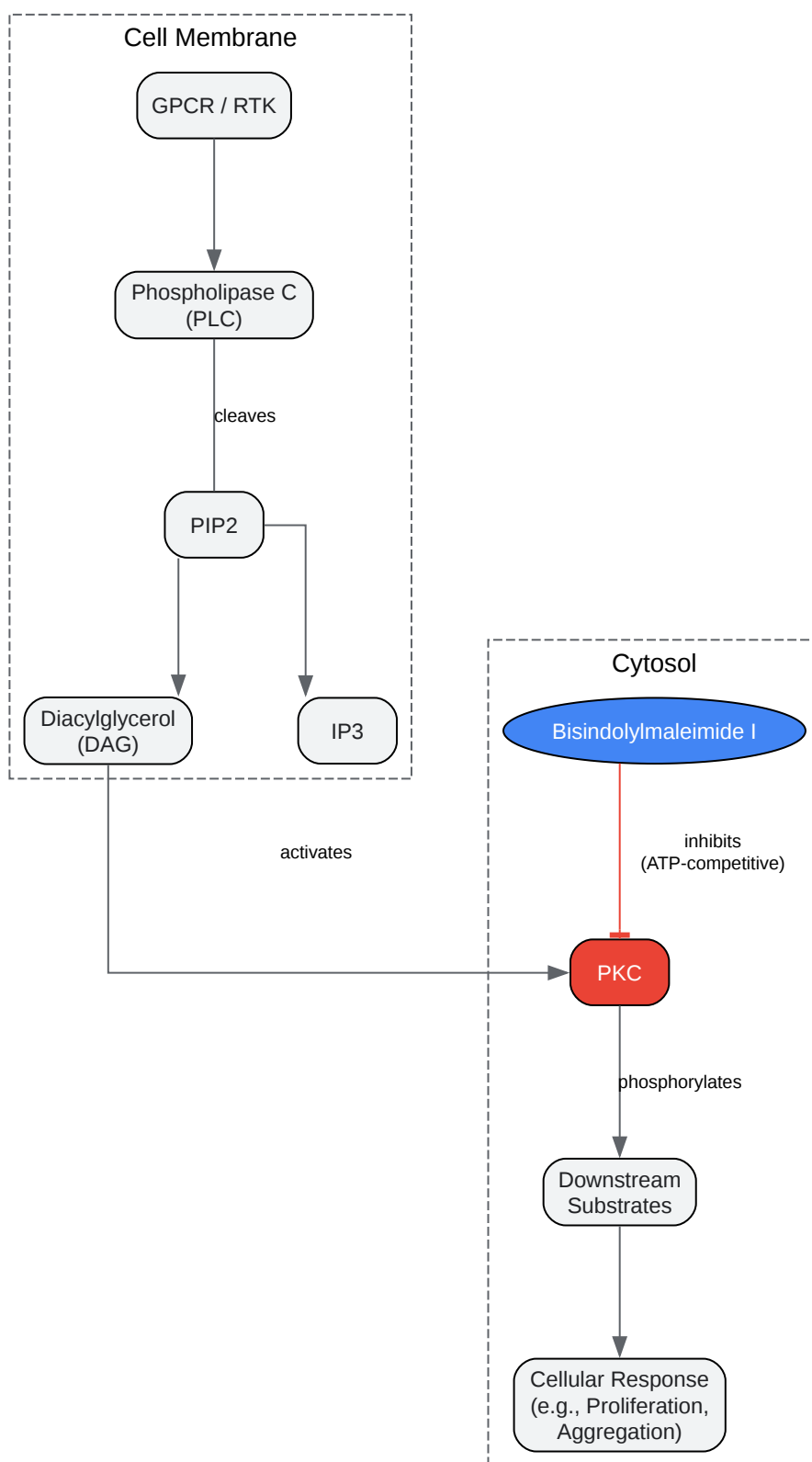
Table 2: Cellular and Physiological Effects of Bisindolylmaleimide I

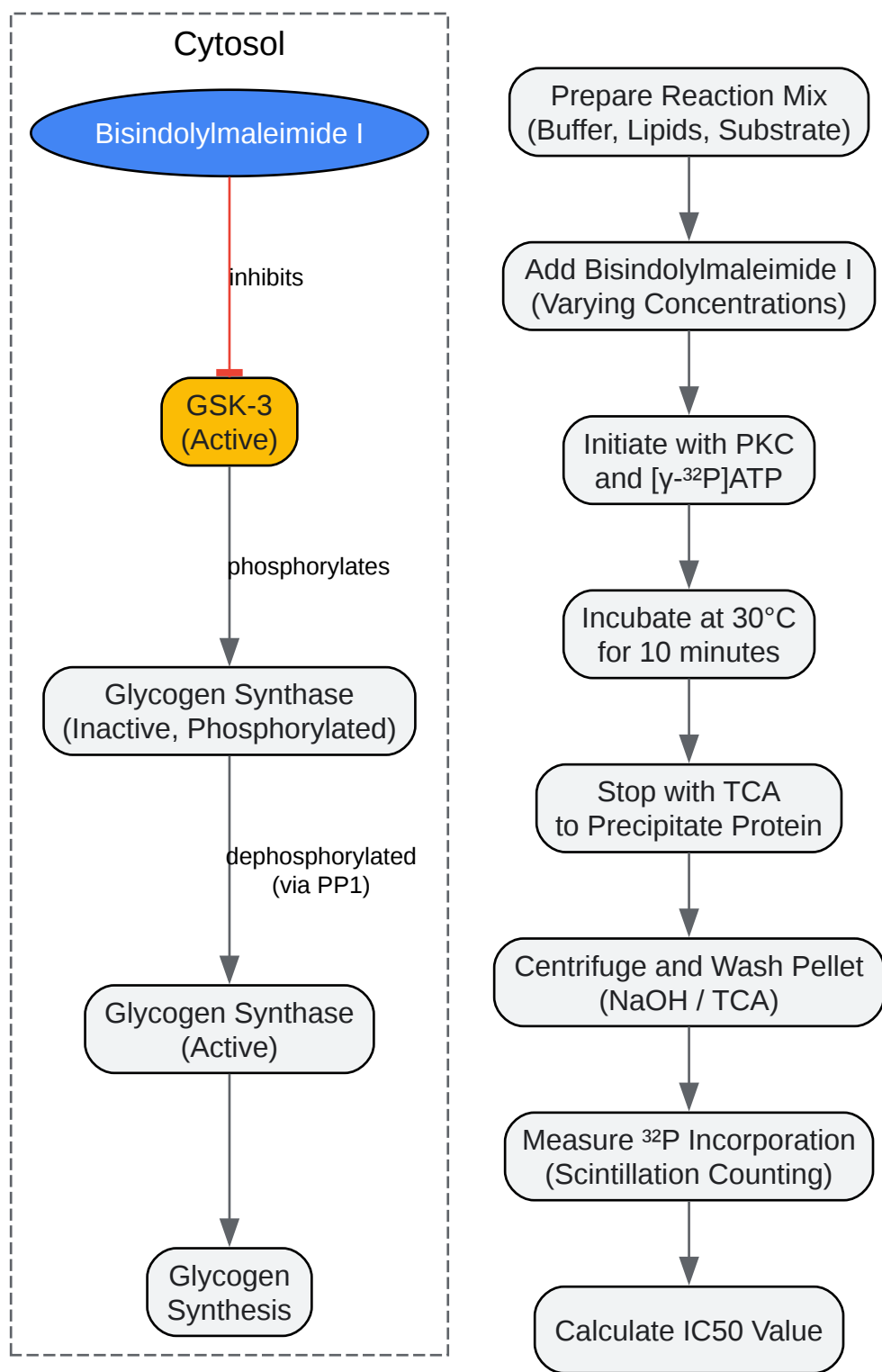
Cellular Process	Effective Concentration	Cell/System Type	Observed Effect	Source
Platelet Aggregation	IC50: 760 nM	Human Platelets	Inhibition of collagen-induced aggregation.	[8] [13]
DNA Synthesis	0-1 μ M	Swiss 3T3 Cells	Inhibition of DNA synthesis.	[8] [13] [14]
GSK-3 Activity	5 μ M	Adipocyte Lysates	Reduced GSK-3 activity to ~25% of control.	[7] [8] [14]
Exosome Release	10 μ M (24h)	PC3 Cells	Inhibition of exosome and microvesicle release.	[8] [14]
Cytotoxicity Enhancement	10 μ M (24h)	-	Enhances the cytotoxicity of 5-fluorouracil.	[8] [14]
Hair Follicle Proliferation	1-4 μ M	Mouse Hair Follicles	Delays the decline in DNA synthesis.	[15]
Necrosis Inhibition	Not specified	Neurons and other cells	Protects against oxidant-induced necrosis.	[16]

Core Biological Effects

Inhibition of PKC-Mediated Signaling

As a potent PKC inhibitor, Bisindolylmaleimide I effectively blocks numerous cellular processes regulated by this kinase family. This includes reversing the effects of PKC activators like phorbol esters and inhibiting signaling pathways initiated by growth factors that rely on PKC activation.^[13] For example, it significantly reduces carbachol-stimulated ERK1/2 activation, which subsequently inhibits the proliferation of certain colon cancer cells.^[1] It also prevents platelet aggregation induced by stimuli that activate PKC, such as collagen and α -thrombin.^[1]
^[13]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Bisindolylmaleimide protein-kinase-C inhibitors delay the decline in DNA synthesis in mouse hair follicle organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bisindolylmaleimide I: A Technical Guide to its Biological Effects and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667440#exploring-the-biological-effects-of-bisindolylmaleimide-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com